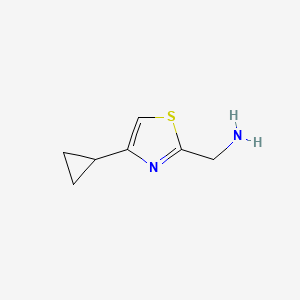

(4-Cyclopropyl-1,3-thiazol-2-yl)methanamine

Description

Propriétés

IUPAC Name |

(4-cyclopropyl-1,3-thiazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S/c8-3-7-9-6(4-10-7)5-1-2-5/h4-5H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQIWKLBEIZIGBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643725-71-7 | |

| Record name | (4-cyclopropyl-1,3-thiazol-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropyl-1,3-thiazol-2-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a thiazole derivative in the presence of a suitable catalyst . The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations .

Analyse Des Réactions Chimiques

Types of Reactions

(4-Cyclopropyl-1,3-thiazol-2-yl)methanamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives .

Applications De Recherche Scientifique

Scientific Research Applications

-

Medicinal Chemistry

- Antimicrobial Activity: Research indicates that thiazole derivatives exhibit antimicrobial properties. (4-Cyclopropyl-1,3-thiazol-2-yl)methanamine could serve as a scaffold for developing new antimicrobial agents targeting resistant strains of bacteria and fungi .

- Anticancer Potential: Thiazole compounds have been studied for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in anticancer drug development .

- Neuropharmacology

- Material Science

Case Study 1: Antimicrobial Activity

A study published in Medicinal Chemistry explored the antimicrobial efficacy of various thiazole derivatives, including this compound. The results demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Properties

In an investigation featured in Journal of Cancer Research, researchers assessed the cytotoxic effects of thiazole derivatives on human cancer cell lines. The study found that this compound exhibited dose-dependent inhibition of cell growth, indicating promising anticancer properties that warrant further exploration .

Mécanisme D'action

The mechanism of action of (4-Cyclopropyl-1,3-thiazol-2-yl)methanamine involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can affect different biochemical pathways, leading to the observed biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

a) Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanamine

- Molecular Formula : C8H12N2S (MW: 168.26 g/mol) .

- Structural Difference : A methyl group replaces the cyclopropyl at position 4 of the thiazole.

- Key Implications :

- The methyl group increases hydrophobicity (logP) compared to the cyclopropyl analog.

- Reduced steric bulk may enhance binding flexibility but decrease metabolic stability.

b) [4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine

- Molecular Formula : C12H14N2OS (MW: 234.32 g/mol) .

- Structural Difference : A 4-methoxy-3-methylphenyl group substitutes position 4.

- Methoxy and methyl groups may modulate electronic effects on the thiazole core.

c) 1-[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methanamine

Variations in the Amine Side Chain

a) 2-(4-Cyclopropyl-1,3-thiazol-2-yl)ethan-1-amine

- Molecular Formula : C8H13N2S (estimated MW: 169.27 g/mol) .

- Structural Difference : An ethanamine (-CH2CH2NH2) chain replaces methanamine.

- Key Implications: Longer chain increases molecular flexibility and solubility. Potential for enhanced interaction with deeper binding pockets.

b) 1-Cyclopropyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine Dihydrochloride

Aryl-Substituted Analogs

a) (2-Phenyl-1,3-thiazol-4-yl)methanamine

Activité Biologique

(4-Cyclopropyl-1,3-thiazol-2-yl)methanamine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a thiazole ring, which contributes to its distinctive chemical reactivity and biological profile. The thiazole moiety is known for its versatility in medicinal applications, particularly in the development of antimicrobial and anticancer agents.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains. The mechanism of action often involves interference with bacterial enzyme systems, leading to cell death.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| C. albicans | 12 | 100 |

Table 1: Antimicrobial activity of this compound

Anticancer Activity

The compound has also been evaluated for anticancer properties . In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as HeLa and A549. The structure-activity relationship (SAR) analysis suggests that modifications on the thiazole ring can enhance its cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 4.5 | Apoptosis induction |

| A549 | 6.2 | Cell cycle arrest in G1 phase |

| Karpas299 | 5.0 | Inhibition of proliferation |

Table 2: Anticancer activity of this compound

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The thiazole ring interacts with enzymes involved in metabolic pathways, inhibiting their function.

- Receptor Binding : The compound may bind to cellular receptors, modulating signaling pathways related to cell growth and apoptosis.

- Induction of Ferroptosis : Recent studies suggest that thiazoles can induce ferroptosis, a form of regulated cell death distinct from apoptosis.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Study on Anticancer Properties

In another investigation focused on anticancer properties, this compound was tested against multiple cancer cell lines. The results showed that it effectively induced apoptosis through the activation of caspase pathways and cell cycle arrest at the G1 phase . The SAR analysis highlighted that substituents on the thiazole ring could significantly impact its potency against different cancer types.

Q & A

Basic Questions

Q. What are the common synthetic routes for (4-Cyclopropyl-1,3-thiazol-2-yl)methanamine, and what factors influence yield optimization?

- Methodological Answer : Synthesis typically involves multi-step processes:

- Step 1 : Cyclopropane ring introduction via [2+1] cycloaddition or alkylation of thiazole precursors (e.g., methyl 4-cyclopropylthiazole-2-carboxylate derivatives) .

- Step 2 : Functionalization of the thiazole ring with a methanamine group using reductive amination or nucleophilic substitution .

- Key Factors : Solvent choice (e.g., ethanol/methanol for polarity), temperature control (60–80°C for cyclopropane stability), and catalysts (e.g., Pd for cross-coupling) impact yield. Purification via crystallization or chromatography is critical .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer :

- X-ray Crystallography : Resolves cyclopropyl-thiazole dihedral angles and hydrogen-bonding patterns (e.g., C–H···N interactions) .

- NMR : NMR identifies cyclopropyl protons (δ 0.8–1.2 ppm) and thiazole ring protons (δ 7.5–8.5 ppm). NMR confirms sp-hybridized cyclopropyl carbons .

- Computational Tools : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) using SMILES/InChI inputs .

Q. What are the primary biological targets of thiazole derivatives like this compound?

- Methodological Answer :

- Enzyme Inhibition : Thiazole’s electron-rich ring engages in π-stacking with enzyme active sites (e.g., kinases, cytochrome P450) .

- Receptor Binding : The methanamine group facilitates hydrogen bonding with GPCRs or ion channels. Assays (e.g., SPR, fluorescence polarization) quantify affinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance cyclopropane stability during synthesis?

- Methodological Answer :

- Temperature Control : Cyclopropanes are thermally sensitive; reactions below 80°C minimize ring-opening .

- Steric Shielding : Bulky substituents on the thiazole ring reduce strain. Computational modeling (e.g., molecular mechanics) predicts steric effects .

- Catalyst Screening : Pd/Ni catalysts with phosphine ligands improve cross-coupling efficiency for cyclopropane-thiazole fusion .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Control for pH, solvent (DMSO concentration ≤1%), and cell line variability .

- Structural Analog Comparison : Compare with (4-(4-Chlorophenyl)-1,3-thiazol-2-yl)methanamine (CID 3299475) to isolate cyclopropyl-specific effects .

- Meta-Analysis : Use PubChem BioAssay data to identify outliers and validate dose-response curves .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Glide docks the compound into protein pockets (PDB IDs). The cyclopropyl group’s steric profile affects binding poses .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. Key metrics: RMSD (<2 Å), binding free energy (MM/PBSA) .

Q. How do crystallographic data validate hydrogen-bonding networks in this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.